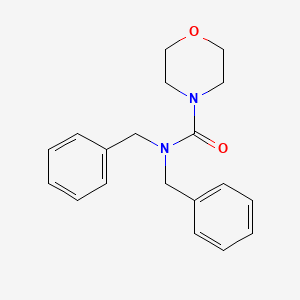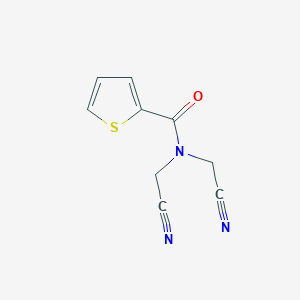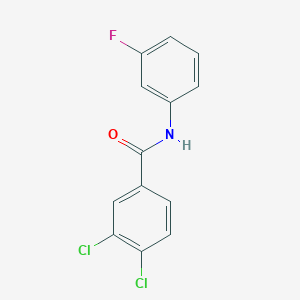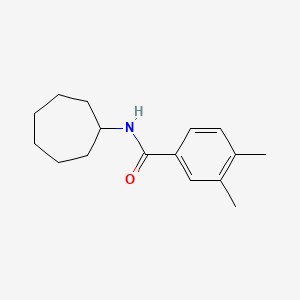![molecular formula C21H27N3O4 B11178791 1-[2-oxo-2-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11178791.png)
1-[2-oxo-2-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-OXO-2-{6,6,8-TRIMETHYL-2H,5H,6H-[1,3]DIOXOLO[4,5-G]QUINOLIN-5-YL}ETHYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a quinoline derivative and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-OXO-2-{6,6,8-TRIMETHYL-2H,5H,6H-[1,3]DIOXOLO[4,5-G]QUINOLIN-5-YL}ETHYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoline derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced through a series of nucleophilic substitution reactions. The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the amine with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-OXO-2-{6,6,8-TRIMETHYL-2H,5H,6H-[1,3]DIOXOLO[4,5-G]QUINOLIN-5-YL}ETHYL)PIPERIDINE-4-CARBOXAMIDE can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline or piperidine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the quinoline or piperidine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation being carried out, but typically involve the use of organic solvents and controlled temperatures.
Major Products
The major products of these reactions will depend on the specific reagents and conditions used, but can include a variety of functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases that involve the quinoline or piperidine moieties.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-OXO-2-{6,6,8-TRIMETHYL-2H,5H,6H-[1,3]DIOXOLO[4,5-G]QUINOLIN-5-YL}ETHYL)PIPERIDINE-4-CARBOXAMIDE will depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The quinoline and piperidine moieties may play key roles in these interactions, potentially involving hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar compounds to 1-(2-OXO-2-{6,6,8-TRIMETHYL-2H,5H,6H-[1,3]DIOXOLO[4,5-G]QUINOLIN-5-YL}ETHYL)PIPERIDINE-4-CARBOXAMIDE include other quinoline derivatives and piperidine-containing compounds. These compounds may share some structural features and chemical properties, but the specific combination of the quinoline and piperidine moieties in this compound gives it unique characteristics. For example, other quinoline derivatives may not have the same bioactivity or material properties, and other piperidine-containing compounds may not have the same reactivity or stability.
Conclusion
1-(2-OXO-2-{6,6,8-TRIMETHYL-2H,5H,6H-[1,3]DIOXOLO[4,5-G]QUINOLIN-5-YL}ETHYL)PIPERIDINE-4-CARBOXAMIDE is a compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex molecules, and its potential bioactivity makes it a promising candidate for drug discovery and development. Further research is needed to fully explore its properties and applications.
Properties
Molecular Formula |
C21H27N3O4 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-[2-oxo-2-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H27N3O4/c1-13-10-21(2,3)24(16-9-18-17(8-15(13)16)27-12-28-18)19(25)11-23-6-4-14(5-7-23)20(22)26/h8-10,14H,4-7,11-12H2,1-3H3,(H2,22,26) |
InChI Key |
CLFDAHNABZRYNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=CC3=C(C=C12)OCO3)C(=O)CN4CCC(CC4)C(=O)N)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-({[4-(acetylamino)phenyl]carbonyl}amino)benzoate](/img/structure/B11178708.png)
![2-(3,4-dimethoxyphenethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11178709.png)
![7-(3,4-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11178712.png)
![1-acetyl-4'-amino-6'-(phenylamino)-1'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B11178730.png)

![2-(4-methoxybenzyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11178737.png)
![ethyl (2E)-2-cyano-3-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate](/img/structure/B11178738.png)

![6-Mesityl-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL](/img/structure/B11178745.png)


![Ethyl 2-propyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11178764.png)
![Ethyl 4-({4-amino-6-[(3-chloro-4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate](/img/structure/B11178770.png)
![N-[4-(butan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11178789.png)
